Tizanidine-d4 Hydrochloride

描述

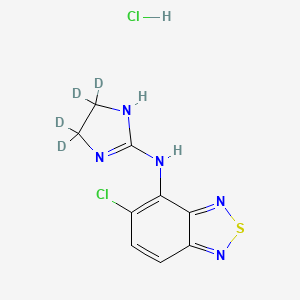

Tizanidine-d4 Hydrochloride is a deuterium-labeled isotopologue of Tizanidine Hydrochloride, a centrally acting α2-adrenergic receptor agonist. The molecular formula of this compound is C₉H₅D₄Cl₂N₅S, where four hydrogen atoms are replaced by deuterium .

准备方法

合成路线和反应条件: 替扎尼丁-d4(盐酸盐)的合成涉及替扎尼丁盐酸盐的氘代具体的合成路线和反应条件是专有的,可能因制造商而异 .

工业生产方法: 替扎尼丁-d4(盐酸盐)的工业生产涉及大规模氘代过程,这些过程在受控条件下进行,以确保高纯度和产率。 生产过程包括使用专门的设备和试剂,以促进氘原子掺入替扎尼丁分子 .

化学反应分析

反应类型: 替扎尼丁-d4(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。

还原: 可以进行还原反应以修饰分子中的官能团。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。

还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化或酮衍生物,而还原可能会产生醇或胺 .

科学研究应用

替扎尼丁-d4(盐酸盐)具有广泛的科学研究应用,包括:

化学: 用作分析化学中的内标,用于定量复杂混合物中的替扎尼丁。

生物学: 在药代动力学研究中用于追踪替扎尼丁在生物系统中的代谢和分布。

医学: 用于临床研究,以研究替扎尼丁在各种治疗应用中的疗效和安全性。

作用机制

替扎尼丁-d4(盐酸盐)通过与替扎尼丁相同的机制发挥作用。它作为 α-2 肾上腺素能受体的激动剂,导致兴奋性神经递质释放的抑制。这导致神经元放电和肌肉痉挛的减少。 分子靶标包括 α-2 肾上腺素能受体,参与的途径主要与中枢神经系统中神经递质释放的调节有关 .

类似化合物:

替扎尼丁盐酸盐: 替扎尼丁-d4 的非氘代形式,用于类似的治疗目的。

克隆丁: 另一种 α-2 肾上腺素能激动剂,具有类似的肌肉松弛特性。

巴氯芬: 一种 GABA-B 受体激动剂,用于肌肉痉挛,但作用机制不同。

独特性: 替扎尼丁-d4(盐酸盐)由于其氘取代而具有独特性,这提供了增强的稳定性并允许进行更准确的分析测量。 这使其在质谱法和其他分析技术中特别有用作为内标 .

相似化合物的比较

Key Properties :

- Purity : >98% (research-grade) .

- Clinical Data: No clinical trials reported; primarily used as an internal standard in analytical chemistry .

- Applications : Muscle relaxation studies, quantification of Tizanidine in biological matrices, and drug metabolism research .

Tizanidine Hydrochloride (Parent Compound)

Molecular Formula : C₉H₈ClN₅S·HCl .

Key Differences :

- Lacks deuterium substitution, resulting in distinct metabolic pathways.

- Clinically approved for myofascial pain and spasticity, with a bioavailability of 34–40% and a half-life of 4.2 hours .

- USP-monitored impurities include Related Compounds A, B, and C .

USP-Related Impurities

Tizanidine Hydrochloride synthesis generates process-related impurities, critical for quality control:

Analytical Separation :

- HPLC methods resolve Tizanidine from Related Compound C with a resolution ≥6.0 and tailing factor ≤2.0 .

- Deuterated Tizanidine-d4 HCl may exhibit similar retention times but distinct mass spectra for differentiation .

Other Deuterated Compounds

- Tetrahydrozoline-d4 Hydrochloride :

- Desipramine-d4 Hydrochloride :

Structural Analogues

- Clonidine Hydrochloride: Non-deuterated α2-agonist with antihypertensive effects; contrasts Tizanidine’s muscle relaxant focus .

- Todralazine Hydrochloride :

Pharmacokinetic and Formulation Considerations

- Tizanidine HCl : Low bioavailability drives advanced formulations (e.g., effervescent floating tablets) to extend gastric residence time to 6.2 hours .

- Tizanidine-d4 HCl: Used to trace parent drug metabolism but lacks formulation studies due to non-therapeutic status .

Commercial Availability and Purity Variations

- Suppliers : ECHEMI and Sanhua Chem offer industrial-grade Tizanidine-d4 HCl (90% purity) , whereas research-grade suppliers (e.g., MedChemExpress) provide >98% purity .

生物活性

Tizanidine-d4 hydrochloride is a deuterated form of tizanidine, a centrally acting alpha-2 adrenergic agonist primarily used for managing muscle spasticity. The incorporation of deuterium in its structure is intended to enhance the pharmacokinetic and metabolic profiles of the drug, making it a valuable compound for research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound has the following chemical properties:

- Molecular Formula : C9H5D4Cl2N5S

- Molecular Weight : 294.2 g/mol

- CAS Number : 1188263-51-5

The primary mechanism by which tizanidine exerts its effects is through agonistic activity at alpha-2 adrenergic receptors located in the central nervous system. This action leads to presynaptic inhibition of motor neurons, resulting in reduced release of excitatory neurotransmitters such as glutamate and aspartate. Consequently, tizanidine diminishes muscle tone and alleviates spasticity without directly affecting skeletal muscle fibers or neuromuscular junctions .

Case Studies and Clinical Trials

- Long-term Efficacy Study : A double-blind study involving 30 patients with spasticity due to cerebrovascular lesions demonstrated that 87% of patients treated with tizanidine experienced significant improvements in muscle tone compared to 79% in the baclofen group (p < 0.01). The study highlighted tizanidine's favorable tolerability profile, with no patients discontinuing due to side effects .

- Open-label Dose-titration Study : In another study with 47 patients post-stroke, tizanidine was administered for 16 weeks. The results showed a significant reduction in spasticity as measured by the Modified Ashworth Scale (decrease of 2.80 ± 0.47; p < 0.0001). Improvements were also noted in pain intensity and quality of life .

- Myofascial Pain Treatment : A preliminary report indicated that tizanidine hydrochloride effectively alleviated myofascial pain, suggesting its utility beyond spasticity management .

Pharmacokinetics

This compound exhibits several pharmacokinetic characteristics:

- Bioavailability : Approximately 34% - 40%, influenced by food intake.

- Half-life : About 2.5 hours.

- Metabolism : Primarily metabolized by CYP1A2; significant first-pass metabolism occurs.

- Volume of Distribution : Approximately 2.4 L/kg.

- Protein Binding : Around 30% bound to plasma proteins .

Safety Profile

This compound is generally well-tolerated; however, common side effects include:

- Somnolence (62%)

- Dizziness (32%)

Serious adverse events are rare, and the drug does not exhibit significant cardiovascular effects compared to other alpha-2 agonists like clonidine . Abrupt discontinuation may lead to rebound hypertension and increased spasticity, necessitating careful management during therapy transitions .

Comparative Efficacy Table

| Study Type | Sample Size | Improvement Rate | Key Findings |

|---|---|---|---|

| Long-term Study | 30 | 87% | Significant reduction in muscle tone |

| Open-label Dose-titration | 47 | Significant | Improved spasticity, pain intensity, quality of life |

| Myofascial Pain Treatment | N/A | Effective | Alleviated myofascial pain |

常见问题

Basic Research Questions

Q. What validated HPLC methods are recommended for assessing the purity of Tizanidine-d4 Hydrochloride?

- Methodology : Follow USP guidelines for system suitability, mobile phase preparation (buffer solution with acetonitrile, 80:20), and column selection (e.g., Symmetry C18 L1). Parameters include retention time (~5.5 minutes for Tizanidine), resolution (≥6 between Tizanidine and related compounds), and tailing factor (≤2.0). Validate using specificity, linearity (20–120% of target concentration), accuracy (98–102% recovery), and precision (RSD <2%) .

- Key Steps :

- Prepare standard solutions in mobile phase.

- Use UV detection at 230–254 nm.

- Calculate purity via external standard method, comparing peak areas of test and reference standards .

Q. How are impurities in this compound identified and quantified?

- Approach : Employ impurity profiling via HPLC with relative retention times (RRT) and response factors (Table 1, ). Key impurities include:

- Related Compound C (RRT 0.8–1.0, limit 0.1%).

- Related Compound B (RRT 1.1–1.4, limit 0.1%).

- Validation : Use spiked samples to confirm detection thresholds (0.05%–0.3% for unknowns). Calculate impurity percentages using:

- Validation : Use spiked samples to confirm detection thresholds (0.05%–0.3% for unknowns). Calculate impurity percentages using:

where = relative response factor .

Advanced Research Questions

Q. How can deuterium labeling (Tizanidine-d4) resolve pharmacokinetic data discrepancies in metabolic studies?

- Application : Use Tizanidine-d4 as an internal standard in LC-MS/MS to differentiate endogenous Tizanidine from exogenous doses. This eliminates matrix effects and improves quantification accuracy in plasma/brain tissue .

- Design :

- Administer deuterated and non-deuterated forms to animal models.

- Track metabolites via isotopic patterns (e.g., m/z shifts).

- Correlate in vitro dissolution (e.g., floating tablet formulations) with in vivo bioavailability using radiographic markers (e.g., BaSO4) to measure gastric residence time (~6.2 hours) .

Q. What methodological considerations are critical for receptor binding assays using this compound?

- Protocol :

- Target : α2-adrenergic receptors in CNS noradrenergic neurons.

- Binding Assay : Use radiolabeled ligands (e.g., [³H]-clonidine) in competitive inhibition studies.

- Controls : Include unlabeled Tizanidine (IC50 comparison) and assess nonspecific binding with excess ligand.

- Data Analysis : Calculate values using Cheng-Prusoff equation .

Q. How to address contradictions in impurity limits across studies on this compound?

- Resolution :

- Cross-validate methods using orthogonal techniques (e.g., NMR for structural confirmation of related compounds).

- Replicate USP-defined limits (e.g., ≤0.1% for individual impurities) and adjust mobile phase pH (3.0 ± 0.05) to optimize separation .

Q. Methodological Best Practices

Q. How to design robust in vitro-in vivo correlation (IVIVC) studies for Tizanidine-d4 formulations?

- Steps :

Develop sustained-release tablets (e.g., HPMC K100M matrix) with in vitro dissolution profiles (Higuchi model, ) .

Conduct in vivo X-ray imaging (human volunteers) to correlate gastric retention (6.2 ± 0.2 hours) with pharmacokinetic parameters (AUC, ) .

Use similarity factor () to validate IVIVC .

Q. What statistical methods are recommended for analyzing Tizanidine-d4 experimental data?

- Tools :

属性

IUPAC Name |

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKMNZJRDGCTQ-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670104 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-51-5 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。